[(3S)-3-fluorooxolan-3-yl]methanol
Description
Significance of Fluorine Incorporation in Advanced Organic Molecules
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.netmdpi.com Fluorine is the most electronegative element, and its small atomic radius, comparable to that of hydrogen, allows it to replace hydrogen without significant steric alteration of the parent molecule. mdpi.com This substitution can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased binding affinity to target proteins through favorable electrostatic interactions, and improved membrane permeability and bioavailability. beilstein-journals.orgnottingham.ac.uk It is estimated that approximately 20% of all pharmaceuticals and about half of all agrochemicals contain at least one fluorine atom, a testament to its broad impact. mdpi.com The development of novel fluorination methods continues to be a vibrant area of research, enabling the synthesis of increasingly complex and effective fluorinated compounds. nih.govnih.gov
The Pivotal Role of Chiral Cyclic Ethers in Contemporary Organic Synthesis
Chiral cyclic ethers, particularly tetrahydrofuran (B95107) (oxolane) derivatives, are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents. nottingham.ac.uk Their defined three-dimensional structures are crucial for molecular recognition and binding to biological targets. The stereoselective synthesis of these chiral ethers is a significant challenge and a highly active area of research in organic chemistry. nottingham.ac.uk These chiral building blocks serve as versatile intermediates, allowing for the construction of complex molecular architectures with precise control over stereochemistry. nottingham.ac.ukevitachem.com The development of catalytic asymmetric methods for the synthesis of chiral cyclic ethers has provided powerful tools for accessing enantiomerically pure compounds that are essential for the development of new drugs and other advanced materials. evitachem.com
Contextualization of [(3S)-3-fluorooxolan-3-yl]methanol within the Realm of Fluorine Chemistry and Chiral Building Blocks
This compound, with its defined (S)-stereocenter at a quaternary carbon bearing both a fluorine atom and a hydroxymethyl group, represents a sophisticated and highly valuable chiral building block. It synergistically combines the beneficial properties of fluorine with the structural rigidity and chirality of the oxolane ring. This unique combination makes it an attractive synthon for the synthesis of novel pharmaceuticals, particularly in the area of nucleoside analogues with potential antiviral activity. nih.govevitachem.com The presence of the primary alcohol provides a handle for further chemical transformations, allowing for its incorporation into larger, more complex molecules. The stereospecific synthesis of such a molecule is a non-trivial task, often requiring advanced asymmetric fluorination or cyclization strategies. nih.govnih.gov The availability of this compound and its derivatives provides medicinal chemists with a powerful tool to explore new chemical space and design next-generation therapeutic agents. allfordrugs.comgoogle.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C5H9FO2 |
| Molecular Weight | 120.12 g/mol |
| CAS Number | 1268492-92-7 |
| Appearance | Inquire |
| Chirality | (S) |
Structure
3D Structure
Properties
IUPAC Name |
[(3S)-3-fluorooxolan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-5(3-7)1-2-8-4-5/h7H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJZAYJUMXMZGL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@]1(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Chiral Fluorooxolane Derivatives
Enantioselective Synthesis of [(3S)-3-fluorooxolan-3-yl]methanol
The enantioselective synthesis of this compound requires precise control over the introduction of both the fluorine atom and the hydroxyl group at a stereogenic center. Several strategies have been developed to achieve this, each with its own advantages and limitations.
Asymmetric Fluorination Strategies for Chiral Fluoroalcohols
Asymmetric fluorination is a powerful tool for the synthesis of chiral fluoroalcohols. nih.govresearchgate.net This can be achieved through various methods, including the use of chiral fluorinating agents, organocatalysis, and transition-metal catalysis. researchgate.net For instance, the direct fluorination of a prochiral precursor using a chiral catalyst can establish the fluorine-bearing stereocenter with high enantioselectivity. researchgate.net
One common approach involves the organocatalytic α-fluorination of an aldehyde, followed by reduction to the corresponding β-fluoroalcohol. nih.gov This method provides a stable chiral intermediate that can be further elaborated. While this strategy has been successfully applied to the synthesis of various chiral β-fluoroalcohols, its application to the synthesis of this compound would require a suitable oxolane-based aldehyde precursor.
Table 1: Asymmetric Fluorination Approaches
| Method | Description | Key Features |
|---|---|---|
| Chiral Fluorinating Agents | Employs a stoichiometric amount of a chiral molecule to deliver fluorine. | High enantioselectivity can be achieved, but the need for stoichiometric chiral reagents can be a drawback. |
| Organocatalysis | Uses small organic molecules as catalysts to promote enantioselective fluorination. | Metal-free conditions, mild reaction conditions, and high enantioselectivities are often observed. nih.gov |
| Transition-Metal Catalysis | Utilizes transition metal complexes with chiral ligands to catalyze asymmetric fluorination. | Offers high catalytic efficiency and the potential for a broad substrate scope. |
Stereocontrolled Ring-Opening Reactions of Oxirane Precursors with Fluoride (B91410) Nucleophiles
The ring-opening of epoxides (oxiranes) with fluoride is a well-established method for the synthesis of β-fluoroalcohols. mdpi.comprinceton.edu The stereochemical outcome of this reaction is typically controlled by an SN2 mechanism, resulting in inversion of configuration at the carbon atom attacked by the fluoride nucleophile. beilstein-journals.org For the synthesis of this compound, a chiral oxirane precursor bearing an oxolane moiety would be required.
The choice of fluoride source is critical for the success of these reactions. researchgate.net Reagents like pyridine•9HF (Olah's reagent) are effective but can be harsh. researchgate.net Milder and more selective conditions have been developed using latent fluoride sources, such as benzoyl fluoride, in combination with a catalyst. princeton.edu Dual-catalyst systems, employing both a chiral Lewis acid and an amine, have shown remarkable success in achieving high enantioselectivity in the fluoride ring-opening of meso epoxides. princeton.eduucla.edu
Table 2: Fluoride Sources for Oxirane Ring-Opening
| Fluoride Source | Catalyst/Promoter | Key Features |
|---|---|---|
| Pyridine•9HF | None | Highly reactive, but can lead to side reactions and requires careful handling. researchgate.net |
| Benzoyl Fluoride | Amine or Dual Lewis Acid/Amine | Latent HF source, allowing for milder reaction conditions and catalyst control. princeton.edu |
| Boron Trifluoride Etherate (BF3•OEt2) | Lewis Acid | Can facilitate ring-opening, but the mechanism can be complex, potentially leading to a mixture of products. sci-hub.se |
Chiral Auxiliary-Mediated Approaches to Fluorooxolane Scaffolds
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com Once the desired stereocenter is set, the auxiliary is removed. This strategy offers a reliable way to control stereochemistry, particularly when other methods are not effective. numberanalytics.comnih.gov
Biocatalytic and Chemoenzymatic Transformations for Stereoselective Fluorination
Biocatalysis and chemoenzymatic synthesis are emerging as powerful and sustainable alternatives for the production of chiral molecules. nih.goventrechem.com Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. While naturally occurring fluorinating enzymes are rare, engineered enzymes and chemoenzymatic cascades offer promising routes to chiral organofluorine compounds. nih.govutdallas.edu
A chemoenzymatic approach could involve the enzymatic resolution of a racemic mixture of a fluorooxolane derivative or the enzymatic desymmetrization of a prochiral substrate. rug.nl For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic fluorooxolane alcohol, allowing for the separation of the two enantiomers. Alternatively, an engineered enzyme could directly catalyze the enantioselective fluorination of a suitable oxolane precursor. nih.govutdallas.edu
Regioselective Fluorination Protocols within Cyclic Ether Frameworks
Controlling the position of fluorination within a cyclic ether like oxolane is a significant challenge. alfa-chemistry.comacs.org The reactivity of the C-H bonds at different positions can be similar, leading to mixtures of regioisomers. nih.gov
Several strategies have been developed to address this challenge. One approach is to introduce a directing group onto the oxolane ring, which can guide the fluorinating agent to a specific position. Another strategy involves the use of transition metal catalysts that can selectively activate a particular C-H bond for fluorination. alfa-chemistry.com For example, palladium-catalyzed fluorination of cyclic vinyl triflates has been developed, with additives used to control regioselectivity. nih.gov Furthermore, fluorinative ring-expansion of cyclic ethers has been reported as a method to prepare fluorinated cyclic ethers. researchgate.net
Divergent Synthetic Pathways to Access Enantiomeric Fluorooxolane Building Blocks
The ability to synthesize both enantiomers of a chiral molecule is crucial, as they often exhibit different biological activities. Divergent synthesis provides an efficient way to access both enantiomers from a common precursor. uab.cat
One strategy for the divergent synthesis of this compound and its (3R)-enantiomer would be to start with a racemic or prochiral precursor and employ a chiral catalyst or reagent that can be readily switched to its opposite enantiomer. For example, using either (S)- or (R)-proline as a catalyst in an asymmetric fluorination could potentially lead to the formation of either the (3S) or (3R) product. researchgate.net
Another approach involves the desymmetrization of a meso-compound. For instance, the enantioselective ring-opening of a meso-epoxide with fluoride, catalyzed by a chiral Lewis acid, can provide access to either enantiomer of the resulting fluoroalcohol by simply choosing the appropriate enantiomer of the catalyst. beilstein-journals.org
Methodologies for Introducing Fluorine into Tetrahydrofuran (B95107) Scaffolds
The introduction of fluorine into organic molecules, particularly into heterocyclic scaffolds like tetrahydrofuran, is a pivotal strategy in medicinal chemistry for modulating the parent molecule's physicochemical and biological properties. The methodologies for accessing fluorinated tetrahydrofurans can be broadly categorized into two main strategies: the cyclization of fluorinated acyclic precursors or the direct fluorination of a pre-existing tetrahydrofuran or related scaffold. mdpi.com The choice of method often depends on the desired regioselectivity and stereoselectivity, as well as the availability of starting materials.
Key approaches for constructing the fluorinated tetrahydrofuran core include electrophilic fluorination and nucleophilic fluorination reactions. hcmut.edu.vn Electrophilic fluorination, in particular, has proven effective for these systems. This can involve the direct fluorination of enolates or silyl (B83357) enol ethers of tetrahydrofuran-based ketones, or more commonly, an electrophilic fluorination-cyclization cascade of unsaturated precursors like homoallylic alcohols. nih.gov
One prominent method involves the fluorocyclization of homoallylic alcohols. For instance, the reaction of homoallylic alcohols with a combination of a hypervalent iodine reagent, such as phenyliodine(III) pivalate (B1233124) (PhI(OPiv)₂), and a fluoride source like hydrogen fluoride-pyridine (HF/Py) can yield fluorinated tetrahydrofuran derivatives. nih.gov This cascade process generates the tetrahydrofuran ring and installs the fluorine atom in a single synthetic operation.
Another approach is the electrophilic fluorination of homoallylic alcohol O-Bn ethers, which can trigger a diastereoselective hydride transfer followed by an intramolecular nucleophilic substitution to afford the tetrahydrofuran ring. organic-chemistry.org Various electrophilic fluorinating agents are available, including N-fluorosulfonimide (NFSI), which is noted for its utility in electrophilic additions. mdpi.com The development of these methods is crucial for expanding the chemical space of fluorinated heterocycles for applications in drug discovery and materials science. mdpi.com
Below is a data table summarizing representative methodologies for the introduction of fluorine into tetrahydrofuran scaffolds.
Interactive Data Table: Methodologies for Fluorinating Tetrahydrofuran Scaffolds
| Methodology | Substrate Type | Reagents | Key Features |
| Electrophilic Fluorination-Cyclization | Homoallylic Alcohols | PhI(OPiv)₂ / HF/Py | Forms the tetrahydrofuran ring while introducing fluorine. nih.gov |
| Electrophilic Fluorination / Intramolecular Substitution | Homoallylic Alcohol O-Bn Ethers | Electrophilic Fluorinating Agent | Involves a diastereoselective hydride transfer. organic-chemistry.org |
| Direct Electrophilic Fluorination | Tetrahydrofuran Ketone Derivatives (as enolates) | N-F Electrophilic Fluorinating Reagents (e.g., Selectfluor) | Allows for late-stage functionalization of a pre-formed ring. hcmut.edu.vn |
| Nucleophilic Fluorination | Tetrahydrofuran with a Leaving Group | Nucleophilic Fluoride Source (e.g., DAST) | Classic S_N2 displacement to introduce fluorine. mdpi.comnih.gov |
Mechanistic Investigations of Reactions Involving Fluorooxolane Architectures
Elucidation of Reaction Mechanisms in Stereoselective Fluorination Processes
The cornerstone of synthesizing [(3S)-3-fluorooxolan-3-yl]methanol is the stereoselective introduction of a fluorine atom onto the oxolane (tetrahydrofuran) ring. The mechanisms governing this transformation are primarily categorized as either electrophilic or nucleophilic fluorination. nih.govwikipedia.org
Electrophilic Fluorination: This approach involves the reaction of an electron-rich precursor, such as a silyl (B83357) enol ether derived from a corresponding ketone, with an electrophilic fluorine source ("F+"). wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed. wikipedia.org The mechanism is still a subject of some debate, with evidence supporting both a direct SN2-type attack of the nucleophile on the fluorine atom and a single-electron transfer (SET) pathway. wikipedia.orgnih.gov In the context of forming a tertiary fluorine center as in this compound, the reaction would likely proceed through the fluorination of an enolate or related nucleophile derived from a 3-oxo-oxolane precursor. The stereoselectivity is often controlled by the use of chiral auxiliaries or catalysts that create a chiral environment around the substrate, directing the approach of the fluorinating agent to one face of the molecule.
Nucleophilic Fluorination: This is a more common strategy for synthesizing fluorinated compounds and involves the displacement of a leaving group by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or triethylamine (B128534) trihydrofluoride (HF·Et3N). ucla.edu To synthesize this compound, a suitable precursor would be an oxolane with a good leaving group (e.g., a tosylate or mesylate) at the C3 position, ideally configured to allow for an SN2 inversion of stereochemistry. The challenge with nucleophilic fluorination lies in the poor nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions. ucla.edu The choice of solvent and counter-ion is crucial in modulating the reactivity of the fluoride source.
A comparison of common fluorinating agents used in these processes is presented below.
| Reagent | Type | Common Application/Mechanism | Key Considerations |
|---|---|---|---|
| Selectfluor® (F-TEDA-BF4) | Electrophilic | Fluorination of enolates, silyl enol ethers, and electron-rich aromatics. | Highly reactive, crystalline solid, relatively safe to handle. |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Fluorination of a wide range of nucleophiles including carbanions and enolates. wikipedia.org | Often used in metal-catalyzed C-H fluorination. rsc.org |
| Potassium Fluoride (KF) | Nucleophilic | SN2 displacement of halides and sulfonates. | Requires phase-transfer catalyst or polar aprotic solvent to enhance solubility and reactivity. |
| Diethylaminosulfur Trifluoride (DAST) | Nucleophilic (Deoxyfluorination) | Converts alcohols to alkyl fluorides and carbonyls to gem-difluorides. | Can be thermally unstable; requires careful handling. |
| Triethylamine Trihydrofluoride (HF·Et3N) | Nucleophilic | Used for epoxide opening to form fluorohydrins. acs.org | Less hazardous source of HF, but still requires cautious handling. |
Principles Governing Regioselectivity in Cyclic Ether Functionalization
When functionalizing a substituted oxolane ring, controlling the position of the incoming group, or regioselectivity, is critical. For a precursor to this compound, reactions must be directed to the C3 position. Several factors govern this selectivity.
Electronic Effects: The inherent electronic properties of the oxolane ring and its substituents play a major role. The ether oxygen can influence the reactivity of adjacent positions. For instance, in radical functionalization of heterocycles, the innate electronic preferences of the ring system are a key determinant of the reaction site. nih.gov
Steric Hindrance: The size of existing substituents on the oxolane ring can block the approach of reagents to nearby positions, thereby directing functionalization to less hindered sites. In the synthesis of fluorohydrins from allylsilanes, steric hindrance is thought to influence whether epoxide opening or elimination occurs. acs.org
Directing Groups: A powerful strategy for controlling regioselectivity involves the use of directing groups. beilstein-journals.org These are functional groups that are part of the substrate and can coordinate to a reagent or catalyst, delivering it to a specific, often adjacent, C-H bond. scispace.com For example, in metal-catalyzed C-H fluorination, directing groups like amides or pyridyls can ensure that fluorination occurs at the ortho position of an aromatic ring. rsc.orgbeilstein-journals.orgscispace.com In the context of an oxolane, a hydroxyl or a protected hydroxyl group at the C3 position could potentially direct a catalyst to a nearby C-H bond, although this is more challenging on sp3 centers. The use of an in situ generated directing group has proven crucial for achieving high enantiocontrol in the fluorination of allylic alcohols. acs.org Computational studies have helped to rationalize regioselectivity based on concepts like the complex-induced proximity effect. researchgate.net
Theoretical and Experimental Approaches to Deciphering Reaction Pathways
A combination of theoretical and experimental methods is indispensable for constructing a detailed picture of the reaction mechanisms involved in fluorooxolane synthesis. whiterose.ac.uk
Theoretical Approaches:
Density Functional Theory (DFT): DFT calculations have become a powerful tool for mapping potential energy surfaces of reactions. nih.gov They allow researchers to calculate the energies of reactants, products, intermediates, and transition states, providing a quantitative model of the reaction pathway. nih.govresearchgate.netethz.ch This can help distinguish between competing mechanisms, such as SN2 and SET in electrophilic fluorination. whiterose.ac.uk DFT studies have been used to understand the origin of regio- and enantioselectivity in iridium-catalyzed allylic fluorination and to rationalize the behavior of dienolate systems. whiterose.ac.ukresearchgate.net
Experimental Approaches:
Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) provides crucial information about the rate-determining step and the composition of the transition state. libretexts.orgmckgroup.org Techniques like reaction progress kinetic analysis can unravel complex catalytic cycles. mckgroup.org
Isotope Labeling: Replacing an atom with its isotope (e.g., hydrogen with deuterium) and observing the effect on the reaction rate (a kinetic isotope effect, or KIE) can reveal whether a bond to that atom is broken in the rate-determining step. jsscacs.edu.in This is a classic method for probing mechanisms.
Intermediate Detection and Trapping: Spectroscopic methods like NMR and IR can sometimes be used to directly observe short-lived reaction intermediates. jsscacs.edu.indalalinstitute.com Alternatively, intermediates can be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product. dalalinstitute.com
Crossover Experiments: These experiments are used to determine if a reaction is intramolecular (occurring within a single molecule) or intermolecular (between different molecules). jsscacs.edu.indalalinstitute.com This can provide key insights, for instance, into rearrangement processes.
Analysis of Transition States in Chiral Fluorooxolane Synthesis
The stereochemical outcome of the synthesis of a chiral molecule like this compound is determined at the transition state of the stereodetermining step. Analyzing the geometry and energy of competing transition states is key to understanding and predicting enantioselectivity. york.ac.uk
In asymmetric catalysis, the chiral catalyst or auxiliary interacts with the substrate to form diastereomeric transition states that lead to the different enantiomers of the product. The enantiomer that is formed in excess corresponds to the reaction pathway that proceeds through the lower-energy transition state.
Computational modeling, particularly with DFT, is a primary tool for this analysis. nih.govdiva-portal.org Researchers can build models of plausible transition states and calculate their relative free energies. nih.govescholarship.org For example, in the fluorination of allylic alcohols, computational analysis of transition states helped identify key non-covalent interactions, such as π-stacking or hydrogen bonds, that are responsible for stabilizing one transition state over another, thus controlling enantioselectivity. nih.govescholarship.org Similarly, in asymmetric hydrogenations to form chiral fluorinated compounds, DFT calculations have been crucial in revealing the operative mechanistic pathways and the origins of selectivity. diva-portal.orgdiva-portal.org
For the synthesis of this compound, transition state analysis would focus on the C-F bond-forming step. Key factors would include the precise geometry of approach of the fluorinating agent, the conformation of the oxolane ring, and the non-covalent interactions between the substrate, any chiral ligands, and the reagents. By understanding these interactions, more effective and highly selective catalysts and reaction conditions can be designed. beilstein-journals.orgrsc.org
Computational Chemistry and Theoretical Characterization of Fluorooxolane Systems
Quantum Chemical Studies on Electronic Structure and Reactivity of Fluorinated Ethers
Quantum chemical studies offer profound insights into the electronic structure and reactivity of fluorinated ethers, including fluorooxolane systems like [(3S)-3-fluorooxolan-3-yl]methanol. These computational methods allow for the detailed examination of how fluorine substitution influences the distribution of electron density, molecular orbitals, and ultimately, the chemical behavior of these molecules.
The reactivity of fluorinated ethers is also a key area of investigation. Free-radical additions of cyclic ethers to fluorinated alkenes have shown a clear stereoelectronic effect, with the reactivity order being oxolane > oxepane (B1206615) > oxane. rsc.org This suggests that the five-membered oxolane ring is particularly susceptible to certain types of reactions. Furthermore, the degree of substitution on the alkene partner influences the reactivity, with increased substitution leading to lower reactivity. rsc.org
Theoretical studies have also explored the decomposition and isomerization of radicals derived from fluorinated ethers, providing insights into their stability and reaction pathways. acs.org These computational investigations are crucial for understanding the behavior of fluorinated ethers in various chemical environments, from atmospheric chemistry to their use as solvents in electrochemical applications. acs.orgresearchgate.net
Key Research Findings from Quantum Chemical Studies:
| Research Area | Key Findings |
| Electronic Structure | Fluorine substitution significantly alters electron density distribution and molecular geometry. acs.org |
| Vibrational Spectra | Ab initio calculations allow for the accurate assignment of fundamental vibrational modes. acs.org |
| Reactivity | Stereoelectronic effects govern the reactivity of cyclic ethers in addition reactions. rsc.org |
| Radical Chemistry | Computational studies elucidate the decomposition and isomerization pathways of fluorinated ether radicals. acs.org |
Applications of Density Functional Theory (DFT) in Fluorooxolane Chemistry
Density Functional Theory (DFT) has emerged as a powerful and versatile tool in the computational study of fluorooxolane chemistry. arxiv.orgresearchgate.net Its balance of computational cost and accuracy makes it well-suited for investigating the electronic structure, reactivity, and spectroscopic properties of these complex molecules. researchgate.net
A significant application of DFT in this field is the study of solvation structures and their impact on electrochemical properties. For example, combined molecular dynamics (MD) simulations and DFT calculations have been used to investigate how fluorination affects the solvation of ions in ether-based electrolytes. arxiv.orgresearchgate.netacs.orgrsc.org These studies reveal that fluorination can decrease the solvation strength and alter the composition of the solvation shell, which in turn influences the reductive stability and ion transport properties of the electrolyte. arxiv.orgacs.org
DFT calculations are also instrumental in understanding reaction mechanisms and predicting the stability of intermediates and transition states. researchgate.net For instance, in the context of Li-S batteries, DFT has been used to calculate ionization potentials and electron affinities of fluorinated ether solvents to predict their electrochemical stability window. researchgate.net Furthermore, DFT is employed to analyze the binding energies within solvation structures, providing insights into the strength of interactions between ions and solvent molecules. researchgate.netrsc.org
The accuracy of DFT calculations can be validated by comparing the predicted properties, such as vibrational frequencies and NMR parameters, with experimental data. nih.gov This synergy between theoretical calculations and experimental results provides a robust framework for understanding the intricate chemical behavior of fluorooxolanes.
Examples of DFT Applications in Fluorooxolane Chemistry:
| Application Area | Specific Investigation | Key Insights from DFT |
| Electrolyte Design | Solvation structure of Na+ and Li+ ions in fluorinated ether solvents. arxiv.orgacs.orgrsc.org | Fluorination influences solvation strength and reductive stability. arxiv.orgacs.org |
| Reaction Mechanisms | Electrochemical stability of fluorinated ether electrolytes. researchgate.net | Prediction of ionization potentials and electron affinities. researchgate.net |
| Spectroscopy | NMR investigations of intramolecular hydrogen bonding. nih.gov | Corroboration of experimental findings and analysis of spectral parameters. nih.gov |
| Thermochemistry | Stability of complexes and reaction intermediates. acs.org | Calculation of free energies and prediction of reaction outcomes. acs.org |
Conformational Analysis of Fluoro-Substituted Oxolane Rings
The conformational landscape of fluoro-substituted oxolanes is governed by a delicate balance of several stereoelectronic interactions. researchgate.net These include:
Steric Effects: The bulkiness of the fluorine atom and the hydroxymethyl group will influence the energetically preferred puckering of the ring to minimize steric strain.
Gauche Effect: The tendency for a molecule to adopt a gauche conformation when it has adjacent electron-withdrawing groups, such as the C-F and C-O bonds in the oxolane ring.
Dipole-Dipole Interactions: The electrostatic interactions between the polar C-F and C-O bonds, as well as the hydroxyl group, play a significant role in stabilizing or destabilizing certain conformations. researchgate.net
Hyperconjugative Interactions: Interactions between filled and empty orbitals, such as σC–H → σ*C–F, can also contribute to the stability of specific conformers. beilstein-journals.org
Computational methods are invaluable for mapping the potential energy surface of these molecules and identifying the low-energy conformations. researchgate.net The puckering of five-membered rings like oxolane can be described by two parameters, the puckering amplitude (Q) and the phase angle (φ), which define the degree and type of puckering (e.g., envelope or twist conformations). smu.eduresearchgate.netmdpi.com For tetrahydrofuran (B95107), the pseudorotational cycle involves a series of envelope and twist forms. smu.edu
The specific stereochemistry at the C3 position, being (3S), will further dictate the preferred ring pucker to accommodate the fluorine and hydroxymethyl groups in pseudo-equatorial or pseudo-axial positions. The interplay of these factors ultimately determines the dominant conformation(s) in solution and in the solid state.
Computational Prediction of Stereochemical Outcomes in Synthetic Transformations
Computational chemistry provides powerful tools for predicting the stereochemical outcomes of synthetic transformations leading to or involving fluorooxolane derivatives like this compound. rsc.org By modeling the transition states of competing reaction pathways, chemists can gain a quantitative understanding of the factors that govern stereoselectivity. nih.govnih.gov
One of the primary approaches involves using electronic structure calculations, such as DFT, to determine the energies of the diastereomeric transition states. rsc.org The stereochemical outcome of a reaction is determined by the energy difference between these transition states; the lower-energy transition state will lead to the major product. nih.gov This method has been successfully applied to a variety of reactions, including catalytic enantioselective reactions. nih.gov
For more complex systems, a combination of quantum mechanics and molecular mechanics (QM/MM) methods, such as Quantum-Guided Molecular Mechanics (Q2MM), can be employed. nih.govnih.gov This approach allows for the development of reaction-specific transition state force fields (TSFFs) that can be used for rapid conformational sampling and prediction of stereoselectivity. nih.gov The Q2MM method has been shown to provide good correlation between calculated and experimental enantiomeric excess values for a range of reactions. nih.gov
These computational models can account for subtle steric and electronic effects that influence the stereochemical course of a reaction. For instance, in the synthesis of fluorinated compounds, the stereochemistry of halofluorination reactions has been determined using NOESY experiments and can be rationalized through computational modeling of the reaction intermediates. beilstein-journals.org Similarly, the stereoselectivity of reactions involving fluorinated substrates can be influenced by conformational preferences, which can be computationally explored. nih.gov
Key Aspects of Computational Prediction of Stereoselectivity:
| Computational Approach | Description | Application |
| Electronic Structure Calculations (DFT) | Calculation of the energies of diastereomeric transition states. rsc.org | Predicting the major stereoisomer in a reaction. nih.gov |
| Quantum-Guided Molecular Mechanics (Q2MM) | Development of reaction-specific transition state force fields for rapid screening. nih.gov | Virtual screening of ligands and substrates in asymmetric catalysis. nih.gov |
| Analysis of Intermediates | Modeling the structure and stability of reaction intermediates. | Rationalizing the observed stereochemical outcomes. beilstein-journals.org |
Investigation of Intramolecular and Intermolecular Hydrogen Bonding in Fluorinated Cyclic Ethers
The presence of both a hydroxyl group (a hydrogen bond donor) and fluorine and ether oxygen atoms (hydrogen bond acceptors) in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. libretexts.orgyoutube.com These non-covalent interactions play a crucial role in determining the molecule's conformation, physical properties, and interactions with other molecules. nih.govwikipedia.org
Intramolecular Hydrogen Bonding:
An intramolecular hydrogen bond can form between the hydroxyl proton and the fluorine atom (O-H···F) or the ether oxygen atom (O-H···O). The existence and strength of such bonds in flexible molecules have been a subject of considerable research. nih.govsouthampton.ac.uk While fluorine is a weaker hydrogen bond acceptor than oxygen, the formation of O-H···F intramolecular hydrogen bonds has been established in various fluorohydrins, even in flexible acyclic systems. beilstein-journals.orgnih.gov
Intermolecular Hydrogen Bonding:
In addition to intramolecular interactions, this compound can participate in intermolecular hydrogen bonding with other molecules, including itself (self-association) or solvent molecules. libretexts.orgrsc.orgnih.gov The hydroxyl group can act as a hydrogen bond donor, while the ether oxygen, the fluorine atom, and the hydroxyl oxygen can all act as hydrogen bond acceptors.
The ability to form intermolecular hydrogen bonds is critical for understanding the solubility, boiling point, and crystal packing of the compound. Computational studies can model these intermolecular interactions, for instance, by calculating the interaction energies between molecular dimers or clusters. kuleuven.be The competition between intramolecular and intermolecular hydrogen bonding is also an important factor; the formation of a stable intramolecular hydrogen bond can reduce the ability of the hydroxyl group to act as an intermolecular hydrogen bond donor. beilstein-journals.org
Applications of 3s 3 Fluorooxolan 3 Yl Methanol As a Chiral Building Block in Organic Synthesis
Strategic Utilization in the Construction of Complex Organic Scaffolds
There is a notable absence of specific examples in peer-reviewed literature that demonstrate the strategic utilization of [(3S)-3-fluorooxolan-3-yl]methanol in the construction of complex organic scaffolds. While the incorporation of fluorinated motifs is a well-established strategy for modulating the physicochemical and biological properties of organic molecules, the direct application of this particular building block has not been extensively documented.
Methodologies for Subsequent Functionalization of the Fluorooxolane Moiety
Detailed methodologies for the subsequent functionalization of the fluorooxolane moiety within this compound are not well-described in the available scientific literature. In theory, the primary alcohol offers a clear point for derivatization through standard transformations such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution. However, specific protocols and the influence of the adjacent fluorine atom on the reactivity of these transformations have not been systematically investigated for this compound.
Role in the Asymmetric Synthesis of Diverse Chiral Compounds
The role of this compound in the asymmetric synthesis of diverse chiral compounds is another area lacking significant published research. As a chiral building block, it has the potential to serve as a foundational element in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. Nevertheless, concrete examples of its use as a chiral auxiliary or as a key starting material in asymmetric syntheses are not prevalent in the current body of scientific knowledge.
Integration into Multi-Step Total Synthesis Sequences
Consistent with the lack of information in the preceding sections, there are no readily available reports on the integration of this compound into multi-step total synthesis sequences of natural products or complex target molecules. The successful incorporation of any building block into a total synthesis is a testament to its utility and the robustness of the methodologies for its manipulation. The absence of such examples for this compound suggests that its potential in this demanding area of organic chemistry has yet to be realized or, at a minimum, has not been disclosed in the public domain.
Advanced Analytical Techniques for Characterization and Enantiomeric Purity Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹⁹F, ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For [(3S)-3-fluorooxolan-3-yl]methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required to confirm the connectivity and chemical environment of each atom.
¹⁹F NMR Spectroscopy: With a natural abundance of nearly 100%, the ¹⁹F nucleus is highly sensitive for NMR analysis. A ¹⁹F NMR spectrum for this compound would be expected to show a single primary signal, as there is only one fluorine atom. The chemical shift of this signal would be indicative of the fluorine being attached to a tertiary alkyl carbon within an ether linkage. The signal would exhibit complex splitting (multiplicity) due to coupling with neighboring protons (²JFH and ³JFH) on the oxolane ring and the hydroxymethyl group.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the number and types of protons and their spatial relationships. The spectrum for this compound would display several distinct signals corresponding to the protons of the oxolane ring and the hydroxymethyl group. The integration of these signals would correspond to the number of protons in each environment. Splitting patterns, governed by the n+1 rule, would arise from spin-spin coupling between adjacent, non-equivalent protons, helping to establish the connectivity of the carbon skeleton. The diastereotopic nature of the protons on the C2, C4, and hydroxymethyl carbons would likely result in complex multiplets.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, five distinct signals would be anticipated, corresponding to the four carbons of the oxolane ring and the one carbon of the hydroxymethyl group. The chemical shifts would be characteristic of their environments (e.g., carbons adjacent to oxygen or fluorine would be deshielded and appear at a higher ppm). The carbon atom directly bonded to the fluorine (C3) would exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet, which is a definitive indicator of the C-F bond.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Correlations |
| ¹⁹F | -130 to -160 | Multiplet | Coupling to protons on C2, C4, and CH₂OH |
| ¹H (CH₂OH) | 3.6 - 3.9 | Multiplet (coupled to F and OH) | Protons on the hydroxymethyl group |
| ¹H (Ring CH₂) | 3.8 - 4.2 | Multiplets | Protons on C2 and C5 of the oxolane ring |
| ¹H (Ring CH₂) | 1.9 - 2.3 | Multiplets | Protons on C4 of the oxolane ring |
| ¹H (OH) | Variable (Broad Singlet) | Broad Singlet | Hydroxyl proton, position depends on solvent and concentration |
| ¹³C (C3) | 95 - 105 | Doublet (¹JCF) | Carbon bonded to fluorine |
| ¹³C (CH₂OH) | 65 - 75 | Doublet (²JCF) | Carbon of the hydroxymethyl group |
| ¹³C (C2, C5) | 68 - 78 | Doublets (²JCF, ⁴JCF) | Carbons adjacent to the ring oxygen |
| ¹³C (C4) | 35 - 45 | Doublet (²JCF) | Remaining ring carbon |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₅H₉FO₂). The experimentally measured mass would be compared to the calculated exact mass (120.0587) to provide unambiguous confirmation.
Electron ionization (MS) would induce fragmentation of the molecule, producing a characteristic pattern of fragment ions. The fragmentation pattern provides valuable structural information. For an alcohol like this compound, common fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ring oxygen.
Loss of a neutral molecule: Dehydration (loss of H₂O) is a common fragmentation pathway for alcohols.
Ring-opening: Fragmentation of the oxolane ring can lead to various smaller ions.
The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 120, and other significant peaks corresponding to key fragments, which helps in piecing together the molecular structure.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 120 | [C₅H₉FO₂]⁺ | Molecular Ion (M⁺) |
| 102 | [C₅H₇FO]⁺ | Loss of H₂O |
| 89 | [C₄H₆FO]⁺ | Loss of CH₂OH |
| 71 | [C₄H₇O]⁺ | Loss of CH₂FOH |
| 43 | [C₂H₃O]⁺ | Ring fragmentation |
Chromatographic Methods for Enantiomeric Excess Determination
Since this compound is a chiral compound, it is critical to determine its enantiomeric purity or enantiomeric excess (ee). High-performance liquid chromatography (HPLC) and gas chromatography (GC) with a chiral stationary phase (CSP) are the most common and reliable methods for this analysis. heraldopenaccess.usnih.gov
The principle involves the differential interaction of the two enantiomers (S and R) with the chiral environment of the CSP. This leads to a difference in retention time, allowing for their separation and quantification. uma.esnih.gov
Chiral HPLC: A solution of the compound is passed through a column packed with a CSP. The two enantiomers will elute at different times, producing two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is calculated from the relative peak areas. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). nih.gov
Chiral GC: For volatile compounds, or after derivatization to increase volatility, chiral GC can be used. The principle is the same as in HPLC, but with a gaseous mobile phase.
The determination of enantiomeric excess is crucial in pharmaceutical applications, as different enantiomers can have vastly different biological activities. heraldopenaccess.us
X-ray Crystallography for Definitive Absolute Configuration Assignment
When a single crystal of a compound can be grown, X-ray crystallography provides the most definitive method for determining its three-dimensional structure and absolute configuration. This technique involves diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom.
For this compound, obtaining a suitable crystal might be challenging as it is a low-melting solid or liquid at room temperature. However, it is often possible to form a crystalline derivative (e.g., an ester or urethane) with a known chiral reagent. By determining the crystal structure of the derivative, the absolute configuration of the original molecule can be unambiguously assigned as (S). This method provides incontrovertible proof of stereochemistry, which is the gold standard for chiral molecules.
Future Perspectives and Emerging Research Avenues in Fluorooxolane Chemistry
Development of Novel and Highly Selective Fluorination Reagents for Chiral Oxolanes
The precise introduction of a fluorine atom into a chiral molecule, particularly at a stereogenic center, remains a formidable challenge in organic synthesis. For chiral oxolanes, the development of highly selective fluorination reagents is paramount to accessing enantiopure compounds like [(3S)-3-fluorooxolan-3-yl]methanol. Research is advancing on multiple fronts, from refining existing reagents to discovering entirely new catalytic systems.
The diastereoselectivity of fluorination can be highly dependent on the choice of base and the specific structure of the substrate. cuny.edu For instance, studies on the fluorination of carbanions in chiral oxazolidines, a related heterocyclic system, have shown that lithium diisopropylamide (LDA) can promote excellent diastereoselectivity. cuny.edu Furthermore, the nature of substituents on the substrate can influence the stereochemical outcome. cuny.edu
Modern fluorination reagents can be broadly categorized as nucleophilic and electrophilic. Nucleophilic reagents like diethylaminosulfur trifluoride (DAST) and Deoxofluor are commonly used to convert alcohols into monofluorides. researchgate.net More recent developments include sulfur-based reagents like SulfoxFluor, which demonstrates high reactivity and selectivity for converting hydroxyl groups to fluorides, often at room temperature. sioc.ac.cn
On the electrophilic front, reagents such as Selectfluor® are widely used. researchgate.net A significant area of research involves combining these electrophilic fluorine sources with chiral catalysts to achieve enantioselective fluorination. illinois.edu Chiral N-F reagents, including N-fluorosultams and derivatives of cinchona alkaloids, have been developed to deliver "F+" in a stereocontrolled manner. illinois.edunih.gov The first catalytic enantioselective fluorination was achieved using catalytic amounts of titanium (IV) complexes, representing a major step towards more efficient and atom-economical processes. illinois.edu
Table 1: Overview of Selective Fluorination Reagents for Chiral Heterocycles
| Reagent Type | Example(s) | Mechanism | Key Features |
|---|---|---|---|
| Nucleophilic | DAST, Deoxofluor, SulfoxFluor | S_N_2-type displacement of a leaving group (e.g., hydroxyl) | Effective for deoxofluorination of alcohols. researchgate.netsioc.ac.cn |
| Electrophilic (Chiral Stoichiometric) | N-Fluorosultams, N-Fluorocinchona Alkaloids | Electrophilic delivery of "F+" to a nucleophile (e.g., enolate) | Chiral reagent controls the stereochemical outcome. illinois.edunih.gov |
| Electrophilic (Catalytic) | Selectfluor® + Chiral Lewis Acid (e.g., Ti(IV) complex) | Chiral catalyst creates a chiral environment for fluorination | Reduces the need for stoichiometric amounts of a chiral source. illinois.edu |
Exploration of Sustainable and Environmentally Benign Synthetic Routes for Fluorinated Cyclic Ethers
The principles of green chemistry are increasingly influencing the synthesis of complex molecules, including fluorinated cyclic ethers. The goal is to design processes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and utilizing renewable resources. chemistryjournals.net
Key strategies for developing greener synthetic routes include:
Alternative Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, ionic liquids, or supercritical fluids is a primary focus. Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.net
Renewable Feedstocks: There is a growing interest in using biomass as a starting material for chemical synthesis. researchgate.net Valorizing biopolymers like cellulose (B213188) or chitin (B13524) can provide renewable pathways to key chemical intermediates. researchgate.net
Innovative Technologies: Methods like microwave-assisted synthesis and flow chemistry can lead to significant reductions in reaction times and energy consumption compared to traditional batch processing. chemistryjournals.net
Ecocatalysis: A novel approach involves the use of "ecocatalysts" derived from natural sources. For example, new catalysts prepared from manganese-rich water lettuce have been successfully used for the green synthesis of cyclic oxyterpenes, which are structurally related to oxolanes. nih.gov These biosourced catalysts operate under mild conditions and can be prepared through environmentally friendly processes. nih.gov
The traditional synthesis of fine chemicals and pharmaceuticals can generate substantial waste, sometimes producing 25 to 100 kilograms of waste for every kilogram of product. chemistryjournals.net By adopting green chemistry principles, the synthesis of fluorooxolanes can be made more sustainable and economically viable.
Table 2: Green Chemistry Strategies for Fluorinated Cyclic Ether Synthesis
| Strategy | Description | Example Application |
|---|---|---|
| Benign Solvents | Use of non-toxic, non-volatile solvents. | Performing reactions in water instead of chlorinated solvents. chemistryjournals.net |
| Renewable Feedstocks | Synthesizing chemicals from biomass instead of fossil fuels. | Valorization of biopolymers to produce chemical building blocks. researchgate.net |
| Ecocatalysis | Using catalysts derived from natural, renewable sources. | Synthesis of cyclic ethers using catalysts from Mn-rich water lettuce. nih.gov |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enables safer, more efficient, and scalable production processes. chemistryjournals.net |
Advancements in Chemo- and Biocatalysis for Asymmetric Fluorooxolane Synthesis
The asymmetric synthesis of chiral molecules like this compound can be achieved with exceptional selectivity using enzymes as biocatalysts. nih.gov The field of biocatalysis has matured significantly, offering a diverse toolkit of enzymes, such as alcohol dehydrogenases (ADHs), lipases, and lyases, that can perform stereoselective transformations. nih.govrug.nl
A particularly exciting frontier is the combination of chemical catalysis and biocatalysis within a single, one-pot process. illinois.edu These chemoenzymatic tandem or cascade reactions aim to leverage the high selectivity of enzymes with the broad reaction scope of chemical catalysts. illinois.edu This synergy can lead to highly efficient synthetic routes that build molecular complexity rapidly.
For example, a chemoenzymatic cascade has been developed in a continuous flow system, combining an organocatalytic aldol (B89426) reaction with a biocatalytic reduction using an ADH. tudelft.nl This process yields a 1,3-diol with two stereogenic centers, showcasing the power of this integrated approach. tudelft.nl
Despite the immense potential, combining these different catalyst types presents challenges, primarily related to mutual inactivation, as many enzymes are not stable in the organic solvents or at the high temperatures often required for chemocatalysis. illinois.edu Researchers are exploring strategies like enzyme engineering and reaction compartmentalization to overcome these incompatibilities. illinois.edu The development of robust enzymes through directed evolution has been instrumental in creating biocatalysts that can tolerate challenging industrial process conditions. nih.gov
Table 3: Comparison of Catalytic Strategies for Asymmetric Synthesis
| Catalysis Type | Description | Advantages | Challenges |
|---|---|---|---|
| Chemocatalysis | Uses small molecule or metal-based catalysts. | Broad substrate scope, diverse reactivity. | Often requires harsh conditions, lower stereoselectivity. |
| Biocatalysis | Uses enzymes or whole-cell microorganisms. | Exquisite chemo-, regio-, and stereoselectivity; mild reaction conditions. nih.gov | Limited substrate scope, potential for catalyst instability. illinois.eduscispace.com |
| Chemoenzymatic Catalysis | Combines chemical and biological catalysts in one-pot or sequential processes. | Achieves levels of selectivity and efficiency unattainable by one method alone. illinois.edu | Catalyst incompatibility (solvent, temperature), complex optimization. illinois.edu |
Expanding the Scope of Fluorooxolane-Derived Chiral Building Blocks for Novel Synthetic Targets
The true value of a chiral molecule like this compound lies in its potential as a building block for the synthesis of more complex and high-value compounds. angenechemical.com Chiral building blocks are foundational to modern medicinal chemistry, enabling the synthesis of enzyme inhibitors, receptor ligands, and other biologically active molecules. sigmaaldrich.com
The fluorooxolane moiety is a versatile scaffold. The fluorine atom can modulate properties like lipophilicity and metabolic stability, while the hydroxyl group provides a handle for further chemical transformations. The cyclic ether structure imparts specific conformational constraints. Research is focused on exploring how these features can be exploited to create novel synthetic targets.
For instance, the reaction of a related fluorooxolane derivative, 3,4-epoxyperfluorooxolane, with binucleophiles has been shown to produce novel fluorine-containing heterocyclic systems, such as furo[3,4-b]quinoxaline (B11913692) derivatives. researchgate.net This demonstrates a pathway from a simple fluorooxolane to complex polycyclic structures. Similarly, the synthetic utility of other chiral fluorinated building blocks has been demonstrated by their conversion into valuable products like unnatural alpha-amino acids. cuny.edu
Just as polyfunctional scaffolds like pentafluoropyridine (B1199360) are used to construct diverse macrocycles and other complex products, functionalized fluorooxolanes can serve as starting points for a wide array of novel molecules with potential applications in pharmaceuticals, agrochemicals, and advanced materials. angenechemical.comethernet.edu.et
Table 4: Potential Applications of Fluorooxolane-Derived Building Blocks
| Building Block | Potential Transformation | Resulting Compound Class | Potential Application Area |
|---|---|---|---|
| This compound | Derivatization of hydroxyl group, ring-opening reactions | Novel ethers, esters, amines, polycyclic heterocycles | Pharmaceuticals, Agrochemicals angenechemical.com |
| 3,4-Epoxyperfluorooxolane | Reaction with binucleophiles | Fused heterocyclic systems (e.g., furoquinoxalines) | Materials Science, Medicinal Chemistry researchgate.net |
| Chiral Fluorinated Oxazolidines | Further chemical conversion | Unnatural alpha-amino acids | Drug Discovery cuny.edu |
Q & A
Q. What are the established synthetic routes for [(3S)-3-fluorooxolan-3-yl]methanol, and what key reagents are involved?
- Methodological Answer : Synthesis typically involves multi-step strategies, including fluorination and alcohol protection/deprotection. For example:
- Step 1 : Ring-opening fluorination of oxolane derivatives using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 3-position .
- Step 2 : Grignard or boron-based reactions to introduce the hydroxymethyl group. For stereochemical control, chiral auxiliaries (e.g., R,R-(+)-N,N,N',N'-tetramethyltartaric diamide) or asymmetric catalysis may be employed, similar to cyclopropane methanol syntheses .
- Step 3 : Purification via column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures.
Q. Key Reagents :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DAST, −78°C | Fluorination |
| 2 | Chiral boronates, Grignard reagents | Stereoselective hydroxymethylation |
| 3 | Silica gel chromatography | Purification |
Q. How is the stereochemical configuration of this compound confirmed?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention times and peak areas quantify enantiomeric excess (e.g., >98% ee) .
- NMR Spectroscopy : NMR and NMR coupling constants (e.g., and ) confirm spatial arrangement. For example, axial vs. equatorial fluorine substituents show distinct splitting patterns .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of the (3S) configuration, as demonstrated for structurally related oxetane derivatives .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., CHFO, theoretical 120.12 g/mol) confirms molecular identity .
- IR Spectroscopy : O–H (3200–3600 cm) and C–F (1100–1200 cm) stretches validate functional groups.
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition temperatures inform storage conditions (e.g., stable below 150°C) .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during the synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use Jacobsen’s Mn(III)-salen catalysts or BINOL-derived phosphoric acids for asymmetric induction during fluorination or hydroxymethylation steps .
- Kinetic Resolution : Enzymatic methods (e.g., lipases in organic solvents) selectively hydrolyze undesired enantiomers.
- Data-Driven Optimization :
| Parameter | Effect on ee | Optimal Range |
|---|---|---|
| Reaction Temperature | Lower temps favor selectivity | −20°C to 0°C |
| Catalyst Loading | 5–10 mol% for maximal yield/ee | 8 mol% |
| Solvent Polarity | Polar aprotic solvents (e.g., THF) enhance stereocontrol | THF/EtO mixtures |
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Mixing Efficiency : Poor mixing in large batches leads to inhomogeneous reaction conditions. Use flow chemistry or segmented reactors to improve reproducibility .
- Purification at Scale : Replace column chromatography with crystallization-based methods. For example, use ethanol/water mixtures for recrystallization, achieving >99% purity .
- Stability of Intermediates : Fluorinated intermediates may hydrolyze; stabilize via silyl protection (e.g., TBSCl) during scale-up .
Q. How does this compound interact with biological targets, and what methodologies study these interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models predict binding affinities to enzymes (e.g., kinases) or GPCRs. The fluorine atom’s electronegativity enhances hydrogen-bonding interactions .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC values via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .
- Cellular Uptake : Radiolabel with and track via PET imaging in cell lines .
- Metabolic Stability : Incubate with liver microsomes; LC-MS quantifies degradation products (e.g., oxidized metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
